molecular formula C18H17NO5 B15249216 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione CAS No. 17869-09-9

1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione

Katalognummer: B15249216
CAS-Nummer: 17869-09-9
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: MXDMAZZFLAVZMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using fixed-bed reactors. For instance, the oxidation of anthracene in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures can yield the desired anthraquinone derivatives . Liquid-phase oxidation methods using solvents like trichlorobenzene and controlled addition of nitric acid are also employed .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pigments .

Wirkmechanismus

The mechanism by which 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular proliferation, making it a potential candidate for anticancer therapies. Its molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybutoxy group enhances its solubility and potential interactions with biological molecules, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

17869-09-9

Molekularformel

C18H17NO5

Molekulargewicht

327.3 g/mol

IUPAC-Name

1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c19-16-13(24-8-4-3-7-20)9-12(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,20-21H,3-4,7-8,19H2

InChI-Schlüssel

MXDMAZZFLAVZMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.